molecular formula C17H13Cl2N3O2 B11997028 2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B11997028
M. Wt: 362.2 g/mol
InChI Key: TYZBSLYZYSLGND-ZVBGSRNCSA-N
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Description

2-(2,5-dichlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by the presence of a dichlorophenoxy group and an indole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves the reaction of 2,5-dichlorophenoxyacetic acid with hydrazine hydrate to form 2-(2,5-dichlorophenoxy)acetohydrazide. This intermediate is then reacted with indole-3-carboxaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with biological systems, potentially affecting signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable chemical properties.

    3,5-dibromo-4-hydroxybenzonitrile (bromoxynil): A herbicide with a different halogen substitution pattern.

Uniqueness

2-(2,5-dichlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to the presence of both the dichlorophenoxy and indole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-12-5-6-14(19)16(7-12)24-10-17(23)22-21-9-11-8-20-15-4-2-1-3-13(11)15/h1-9,20H,10H2,(H,22,23)/b21-9+

InChI Key

TYZBSLYZYSLGND-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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